![molecular formula C20H13N3O3S B2678554 Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- CAS No. 325978-23-2](/img/structure/B2678554.png)
Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-” is a heterocyclic molecule with a molecular formula of C20H13N3O3S. It is derived from naphthalene and carboxylic acids . The thiazole ring in the molecule is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
While specific synthesis methods for “Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-” were not found, it’s known that thiazole derivatives have been synthesized and evaluated for their biological activities . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Reactivity
Naphthalene derivatives have been synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For instance, naphthalene carboxamide derivatives have been prepared for their potential use in further chemical transformations and studies on their reactivity. These processes often involve the coupling of naphthalen-1-amine with other compounds and subsequent treatments to obtain the desired products, which are then subjected to further chemical reactions like nitration, bromination, and acylation (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
N-Alkoxyphenylhydroxynaphthalenecarboxamides have shown promising antimycobacterial activity against various Mycobacterium strains, with some compounds exhibiting higher activity than standard treatments like rifampicin. These findings suggest the potential of naphthalene derivatives in developing new antimycobacterial agents (Goněc et al., 2016).
Antitumor Activity
Research on β-naphthalene incorporated thiazole carboxamides/thiazole ketones has highlighted their significant anticonvulsant activity. Some compounds within this class have demonstrated promising activity against animal models, indicating their potential as leads for further investigation in antitumor research (Arshad et al., 2019).
Electrochemical and Spectroelectrochemical Behaviour
Studies on donor-acceptor-donor compounds containing naphthalene units have explored their electrochemical properties and potential applications in electrochromic devices. These compounds exhibit interesting redox properties, making them candidates for use in electronic materials and sensors (Rybakiewicz et al., 2020).
Environmental Applications
The interactions of naphthalene derivatives with environmental contaminants have been studied, particularly their role in generating reactive oxygen species. These compounds' autoxidation processes may contribute to their carcinogenic potential, highlighting the importance of understanding their behavior in environmental contexts (Nakayama et al., 1983).
Mechanism of Action
While the specific mechanism of action for “Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-” is not found, thiazole derivatives have been known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-18(12-27-20)14-8-10-15(11-9-14)23(25)26/h1-12H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFLJZIXZAEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

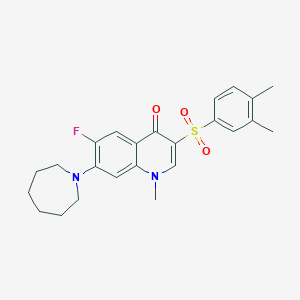
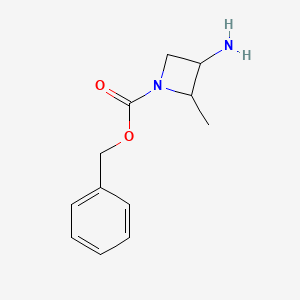
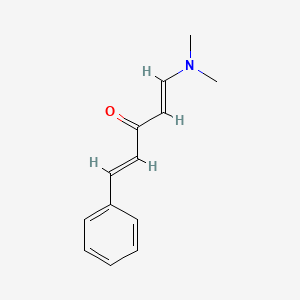
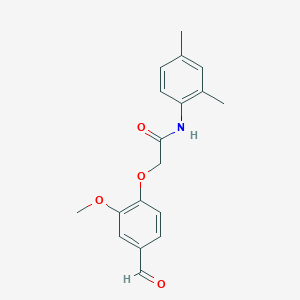
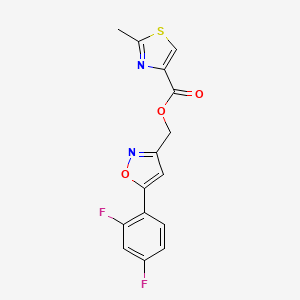

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B2678483.png)
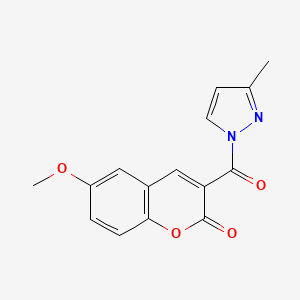
![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)
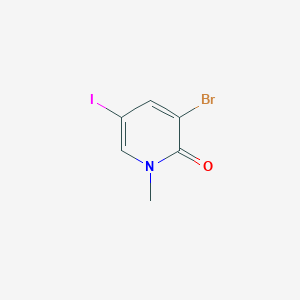
![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)
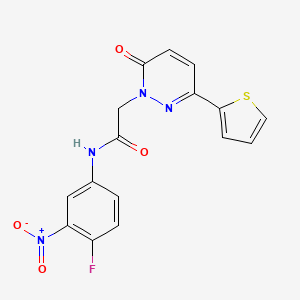
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2678494.png)